molecular formula C30H33N3O5 B12482492 Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Cat. No.: B12482492
M. Wt: 515.6 g/mol
InChI Key: PISNWDIANABAQI-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a benzoylpiperazine moiety and an isopropylphenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-benzoylpiperazine with 3-amino-4-methylbenzoic acid, followed by the introduction of the isopropylphenoxyacetamido group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The isopropylphenoxyacetamido group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE
  • 1-Methyl-4-piperidinyl benzoate

Uniqueness

Compared to similar compounds, METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoylpiperazine and isopropylphenoxyacetamido groups allows for a broader range of applications and interactions with molecular targets.

Properties

Molecular Formula

C30H33N3O5

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C30H33N3O5/c1-21(2)22-9-12-25(13-10-22)38-20-28(34)31-26-19-24(30(36)37-3)11-14-27(26)32-15-17-33(18-16-32)29(35)23-7-5-4-6-8-23/h4-14,19,21H,15-18,20H2,1-3H3,(H,31,34)

InChI Key

PISNWDIANABAQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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